molecular formula C12H12N2O4 B1466270 Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate CAS No. 1338673-74-7

Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate

Cat. No. B1466270
CAS RN: 1338673-74-7
M. Wt: 248.23 g/mol
InChI Key: AYZDPRRIMALKSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate”, has been a topic of interest in the field of medicinal chemistry . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-oxadiazole ring attached to a benzoate group via a methoxy bridge. The 1,2,4-oxadiazole ring itself contains a methyl group.

Scientific Research Applications

Structural Characterization and Potential Applications

  • Angiotensin II Receptor Antagonists : Oxadiazole derivatives, including compounds similar to Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate, have been investigated for their potential as non-peptide angiotensin receptor antagonists, with structures determined by X-ray crystallography showcasing π–π interactions and C–H⋯O interactions. These findings indicate potential applications in the development of treatments for hypertension and cardiovascular diseases (Meyer et al., 2003).

Chemosensors

  • Fluoride Chemosensors : Novel anion sensors based on oxadiazole derivatives have shown effectiveness in fluoride sensing through colorimetric changes, indicating applications in environmental monitoring and analytical chemistry (Ma et al., 2013).

Material Science

  • Photo-luminescent Property : Oxadiazole derivatives have been developed with applications in photoluminescent materials, showing potential for use in optical devices, displays, and sensors due to their mesomorphic behavior and strong blue fluorescence emission (Han et al., 2010).

Synthetic Applications and Biological Activities

  • Hybrid Polymers : The synthesis of hybrid polymers through the grafting of oxadiazole moieties onto polyvinyl chloride, demonstrating innovative approaches in material science and potential biological applications, with significant findings in IC50 values suggesting cytotoxic activities (Kareem et al., 2021).
  • Corrosion Inhibition : Research on oxadiazole derivatives has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments, indicating applications in industrial maintenance and protection strategies (Ammal et al., 2018).

Nematocidal Activity

  • Pest Management : Novel oxadiazole derivatives have been evaluated for their nematocidal activities against harmful nematodes, suggesting potential agricultural applications in pest management (Liu et al., 2022).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the chemical only outdoors or in a well-ventilated area .

Future Directions

Oxadiazoles, including “Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate”, have potential for a wide range of applications . The resistance to antibiotics has necessitated the development of new chemical entities to act against these microorganisms . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is a promising direction for future research .

properties

IUPAC Name

methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-8-13-11(18-14-8)7-17-10-5-3-9(4-6-10)12(15)16-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDPRRIMALKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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